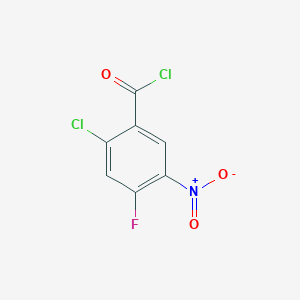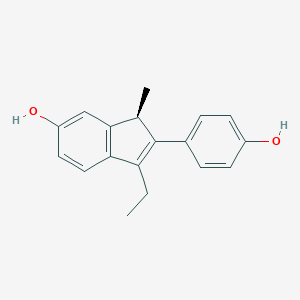![molecular formula C26H30N2O8 B040699 Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate CAS No. 119623-87-9](/img/structure/B40699.png)
Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields, including medicinal chemistry and biochemistry.
Wirkmechanismus
The mechanism of action of Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and has been shown to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate in lab experiments is that it has been shown to have anticancer and anti-inflammatory properties, which makes it a promising compound for further study. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate. One direction is to study its potential as a chemotherapeutic agent for the treatment of cancer. Another direction is to study its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of this compound and to design experiments to study its effects more effectively.
In conclusion, this compound is a promising compound for scientific research. Its potential applications in medicinal chemistry and biochemistry make it a compound of interest for further study. While its mechanism of action is not fully understood, research in this area could lead to a better understanding of its effects and potential applications.
Synthesemethoden
The synthesis of Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate involves several steps. The starting material for the synthesis is 7-ethyl-2,4,9-trioxo-1,2,3,4,9,10-hexahydroacridine-8-carboxylic acid, which is reacted with ethyl bromoacetate in the presence of a base to form ethyl 2-(7-ethyl-2,4,9-trioxo-1,2,3,4,9,10-hexahydroacridine-8-carboxamido)acetate. This intermediate is then reacted with ethyl oxalyl chloride in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate has been studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to have anticancer properties, and has been studied for its potential as a chemotherapeutic agent. It has also been studied for its potential as an anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
119623-87-9 |
|---|---|
Molekularformel |
C26H30N2O8 |
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate |
InChI |
InChI=1S/C26H30N2O8/c1-5-9-13-15(11-17(29)35-7-3)25(33)27-21-19(13)23(31)20-14(10-6-2)16(12-18(30)36-8-4)26(34)28-22(20)24(21)32/h5-12H2,1-4H3,(H,27,33)(H,28,34) |
InChI-Schlüssel |
NDECHIKQRIJFPD-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CC(=O)OCC)CC(=O)OCC |
Kanonische SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CC(=O)OCC)CC(=O)OCC |
Synonyme |
1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-diacetic acid diethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




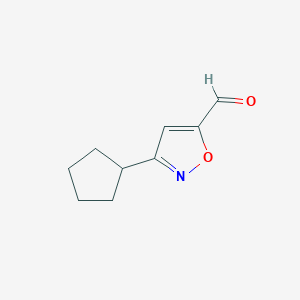

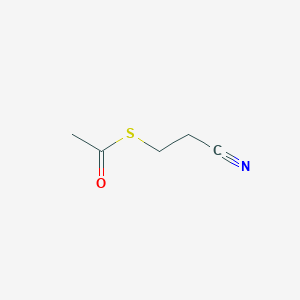
![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)



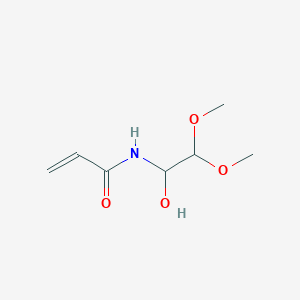
![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)


